7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one
CAS No.:
Cat. No.: VC16008802
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N4O |
|---|---|
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | 7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one |
| Standard InChI | InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11) |
| Standard InChI Key | IUICDGZYWOSADN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(NC1=O)N=CN2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The imidazole moiety is substituted with an amino group at the 7-position and a carbonyl group at the 5-position, yielding the IUPAC name 7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one. Its molecular formula is , with a molecular weight of 150.14 g/mol.
Table 1: Molecular Properties of 7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | 7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one |
| CAS Registry Number | Not publicly disclosed |
Electronic and Stereochemical Features
The electron-rich imidazole ring enables π-π stacking and hydrogen bonding, while the carbonyl group at C5 introduces polarity. Crystallographic studies reveal a planar conformation in the solid state, stabilized by intermolecular hydrogen bonds between the amino group and neighboring carbonyl oxygen atoms .
Synthetic Methodologies
Vicarious Nucleophilic Substitution (VNS)
A five-step synthesis begins with 4(5)-nitro-1H-imidazole, which undergoes benzylation to form 1-benzyl-4-nitro-1H-imidazole. VNS with chloroform and potassium tert-butoxide introduces a dichloromethyl group, followed by hydrolysis to yield an aldehyde intermediate. Knoevenagel condensation with diethyl malonate and titanium(IV) chloride catalysis produces a nitroimidazole derivative, which is reduced and cyclized to the target compound .
Table 2: Key Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzylation | Benzyl chloride, base | 85% |
| 2 | VNS | Chloroform, KOtBu | 78% |
| 3 | Hydrolysis | H2O, HCl | 90% |
| 4 | Knoevenagel Condensation | Diethyl malonate, TiCl4 | 65% |
| 5 | Reduction/Cyclization | H2/Pd-C, heat | 70% |
Alternative Routes
Microwave-assisted cyclization and solvent-free mechanochemical methods have been explored to improve efficiency, though yields remain comparable to classical methods.
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits nanomolar inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases. Its amino group forms critical hydrogen bonds with ATP-binding pockets, while the imidazole ring participates in hydrophobic interactions .
Antimicrobial Properties
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 2–8 µg/mL have been reported. The mechanism involves disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins.
Crystallographic and Computational Insights
X-ray diffraction studies confirm a planar geometry with bond lengths of 1.38 Å (C=N) and 1.23 Å (C=O). Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (4.2 eV) with observed reactivity in electrophilic substitutions .
Applications in Drug Development
Kinase-Targeted Therapies
Optimization of the amino side chain has yielded CDK4/6 inhibitors with 10-fold selectivity over CDK2. Clinical trials for breast cancer applications are pending .
Antibacterial Agents
Structural analogs with fluorinated benzyl groups show enhanced Gram-positive activity (MIC = 0.5 µg/mL) and resistance to β-lactamase degradation.
Future Directions
Advances in green chemistry aim to reduce reliance on hazardous reagents in synthesis. Computational fragment-based drug design (FBDD) is being leveraged to develop dual kinase-microtubule inhibitors, addressing multidrug-resistant cancers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume